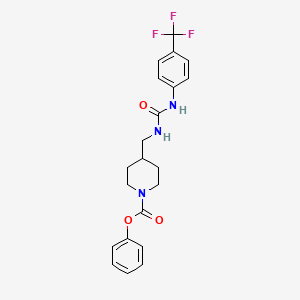

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a urea linkage substituted with a 4-(trifluoromethyl)phenyl group and a phenyl carboxylate ester. This structure combines a lipophilic trifluoromethyl group, known for enhancing metabolic stability and membrane permeability, with a urea moiety that facilitates hydrogen bonding interactions, often critical for biological activity .

Properties

IUPAC Name |

phenyl 4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)25-14-15-10-12-27(13-11-15)20(29)30-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHJKFGAKJRGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and the ureido linkage. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential therapeutic effects, particularly as a drug candidate for diseases that require modulation of specific biological pathways. Its structural features suggest it may interact with various biological targets, enhancing its pharmacological properties.

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit increased potency and selectivity towards biological targets, making them suitable for developing antimicrobial and anticancer agents.

Biological Studies

- Pharmacodynamics and Pharmacokinetics : Interaction studies are essential for understanding how the compound interacts with enzymes and receptors. Such studies can elucidate the mechanism of action, informing further development as a therapeutic agent.

- Biological Activity Assessment : Research is ongoing to evaluate its efficacy in modulating specific biological pathways, which could lead to novel therapeutic strategies.

Materials Science

- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex molecules with unique properties. Its application in creating new materials with enhanced stability or reactivity is being explored.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The ureido linkage may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, linker groups, and heterocyclic cores. Key distinctions include:

Piperidine-Based Urea Derivatives

*Calculated based on molecular formula C₂₁H₂₀F₃N₃O₃.

- Key Observations :

- The phenyl carboxylate ester in the target compound may enhance lipophilicity compared to PTU, which lacks an ester group .

- The tert-butyl analog () serves as a synthetic intermediate; its Boc group is cleaved under acidic conditions to yield PTU, demonstrating the role of protecting groups in synthesis .

Variations in Ureido-Linked Phenyl Substituents

- Key Observations: Substituent position (para vs. Thiazole- or benzothioamide-containing analogs (e.g., 10d, 7f) exhibit divergent scaffolds, highlighting the versatility of urea linkages in medicinal chemistry .

Pharmaceutical Derivatives with Ureido Motifs

- Sorafenib Tosylate (CAS 475207-59-1): A clinically approved kinase inhibitor with a 4-chloro-3-(trifluoromethyl)phenyl ureido group. Unlike the target compound, Sorafenib incorporates a pyridinecarboxamide group and a tosylate counterion, enabling solubility and kinase selectivity .

Biological Activity

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which is critical for drug-like properties.

- Ureido Linkage : Provides connectivity between the piperidine and phenyl groups, potentially influencing pharmacodynamics.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 421.4 g/mol. Its structural complexity allows for interactions with various biological targets, making it a subject of ongoing research.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions.

- Introduction of the Trifluoromethyl Group : Often accomplished using fluorination techniques.

- Ureido Linkage Formation : This step involves coupling reactions, such as Suzuki–Miyaura coupling, to connect the piperidine and phenyl components effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties due to their increased potency and selectivity towards biological targets.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against breast cancer cell lines (MCF-7), indicating potential applications in oncology.

- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to increased interaction with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. Compounds with similar functionalities have demonstrated moderate inhibition against COX-2 and LOX enzymes .

Case Studies

- Cytotoxicity Against Cancer Cells : In a study evaluating various derivatives, compounds structurally similar to this compound exhibited IC values ranging from 10.4 μM to 24.3 μM against different cancer cell lines, highlighting their potential as anticancer agents .

- Inhibition of Cholinesterases : Some derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating moderate activity (e.g., IC) suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.

- Agricultural Chemistry : Potential use as an agrochemical due to its enhanced lipophilicity and interaction capabilities.

- Material Science : Investigated for developing materials with unique chemical properties based on its structural characteristics.

Q & A

Q. What are the optimized synthetic routes for Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

- Ureido formation : Reacting 4-(trifluoromethyl)phenyl isocyanate with a piperidine-4-amine derivative in dichloromethane (DCM) or carbon tetrachloride, catalyzed by N,N-diisopropylethylamine (DIPEA), with stirring for 12–16 hours at room temperature .

- Carbamate introduction : Using carbonyldiimidazole (CDI) to activate phenyl chloroformate, followed by coupling with the piperidine intermediate in tetrahydrofuran (THF) .

- Purification : Silica gel chromatography or preparative HPLC for final isolation .

Q. Key factors affecting yield :

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

- 1H/13C NMR : Critical for verifying ureido and carbamate linkages. For example, the piperidine methylene protons adjacent to the urea group appear at δ 3.8–4.2 ppm, while the trifluoromethyl phenyl group shows distinct aromatic signals .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~465) .

- IR spectroscopy : Confirms carbonyl stretches (urea: ~1650 cm⁻¹; carbamate: ~1700 cm⁻¹) .

Q. What purification strategies address low yields in sterically hindered intermediates?

- Additives : Phenylsilane or tin(IV) chloride can enhance reactivity in hindered ketone/amine condensations .

- Stepwise crystallization : Adjust pH to precipitate intermediates (e.g., acidifying to pH 2 for hydrochloride salt isolation) .

- Gradient elution in chromatography : Use hexane/ethyl acetate or DCM/methanol gradients to separate closely eluting byproducts .

Advanced Research Questions

Q. How can synthetic challenges due to steric hindrance in ureido-piperidine coupling be mitigated?

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 hours to 2–4 hours) and improves yields by enhancing molecular collisions .

- Bulky leaving groups : Replace standard isocyanates with activated derivatives (e.g., 4-nitrophenyl carbamates) to accelerate urea formation .

- Kinetic vs. thermodynamic control : Optimize temperature (e.g., 0°C vs. reflux) to favor desired regioisomers .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Enzyme inhibition assays : Use Förster resonance energy transfer (FRET) to measure soluble epoxide hydrolase (sEH) inhibition, correlating substituent effects (e.g., trifluoromethyl vs. methoxy groups) with IC50 values .

- Molecular docking : Model interactions with sEH’s catalytic domain (PDB: 3ANS) to predict binding affinities .

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS to assess pharmacokinetic liabilities .

Q. How should researchers resolve contradictions in reported solubility data?

- Experimental validation : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry or UV-Vis spectroscopy .

- Co-solvent systems : Add 10% PEG-400 to aqueous buffers for improved dissolution .

- Thermodynamic vs. kinetic solubility : Distinguish equilibrium solubility (24-hour incubation) from initial precipitation .

Q. What in vitro assays validate target engagement for this compound?

- Competitive displacement assays : Pre-incubate sEH with a fluorescent probe (e.g., 14,15-EET) and measure displacement via fluorescence polarization .

- Cellular uptake studies : Use radiolabeled compound (³H or ¹⁴C) in HEK293 cells and quantify intracellular concentrations via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.